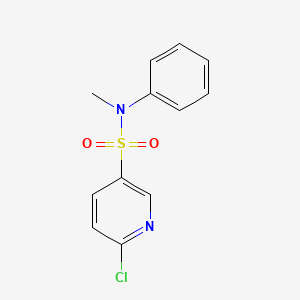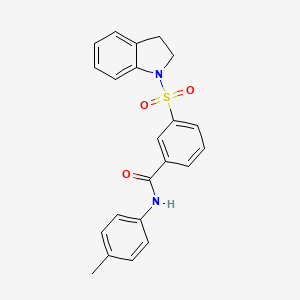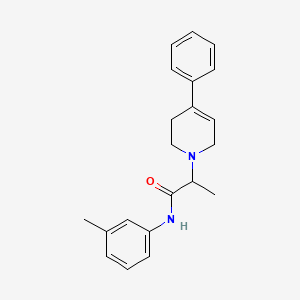![molecular formula C17H12F3N5O2S B10806197 2-((9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B10806197.png)
2-((9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-352098 is a chemical compound known for its role as a modulator of the protein kinase PDK1 (3-phosphoinositide-dependent protein kinase-1). This compound has a molecular formula of C17H12F3N5O2S and a molecular weight of 407.37 g/mol . It is primarily used in scientific research to study the modulation of PDK1, which is a key player in various cellular processes, including cell growth, survival, and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-352098 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of WAY-352098 is synthesized through a series of condensation and cyclization reactions.
Introduction of functional groups: Functional groups such as trifluoromethyl and sulfonamide are introduced through nucleophilic substitution and sulfonation reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve a purity of over 99%.
Industrial Production Methods
Industrial production of WAY-352098 follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reactions: The reactions are scaled up using industrial reactors and optimized for higher yields.
Continuous monitoring: The reaction conditions are continuously monitored and controlled to ensure consistency and quality.
Purification and quality control: The final product undergoes rigorous purification and quality control processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
WAY-352098 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups of WAY-352098.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of WAY-352098 with modified functional groups, which can be used for further research and development.
Scientific Research Applications
WAY-352098 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the modulation of PDK1 and its downstream effects.
Biology: WAY-352098 is used in cell biology to investigate the role of PDK1 in cell growth, survival, and metabolism.
Medicine: The compound is studied for its potential therapeutic applications in diseases where PDK1 is implicated, such as cancer and diabetes.
Industry: WAY-352098 is used in the development of new drugs and therapeutic agents targeting PDK1.
Mechanism of Action
WAY-352098 exerts its effects by modulating the activity of PDK1. PDK1 is a key kinase in the PI3K/Akt signaling pathway, which is involved in various cellular processes. WAY-352098 binds to the active site of PDK1, altering its conformation and activity. This modulation affects the phosphorylation and activation of downstream targets, leading to changes in cell growth, survival, and metabolism .
Comparison with Similar Compounds
Similar Compounds
PDKtide: A biological active peptide that mimics the docking motif of PDK1.
PDK1-IN-RS2: A substrate-selective PDK1 inhibitor.
PS47: An inactive E-isomer of PS48, used as a negative control.
PS210: A potent activator of PDK1 that binds to the PIF-pocket.
Uniqueness of WAY-352098
WAY-352098 is unique in its specific modulation of PDK1, making it a valuable tool for studying the PI3K/Akt signaling pathway. Its high purity and well-characterized activity make it a preferred choice for research applications .
Properties
Molecular Formula |
C17H12F3N5O2S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C17H12F3N5O2S/c18-17(19,20)27-11-7-5-10(6-8-11)21-14(26)9-28-16-24-23-15-22-12-3-1-2-4-13(12)25(15)16/h1-8H,9H2,(H,21,26)(H,22,23) |
InChI Key |
XLKYQWJJGKDKAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NN3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[2-[[3-hydroxy-2-(4-methylphenyl)-1-oxoisoquinolin-4-yl]methylideneamino]-1,3-thiazol-4-yl]acetate](/img/structure/B10806129.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(2-ethoxypyridin-3-yl)methanone](/img/structure/B10806135.png)
![4-acetyl-3,5-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B10806142.png)
![2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B10806144.png)
![methyl 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-4,5-dimethoxybenzoate](/img/structure/B10806156.png)
![N-[(4-methylphenyl)methyl]-2-(2-methylquinazolin-4-yl)sulfanylacetamide](/img/structure/B10806163.png)
![2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B10806170.png)
![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2-methoxyphenyl)ethanone](/img/structure/B10806172.png)
![2-benzylsulfanyl-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B10806179.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-3-thiophen-2-ylprop-2-enamide](/img/structure/B10806194.png)


![2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B10806215.png)
